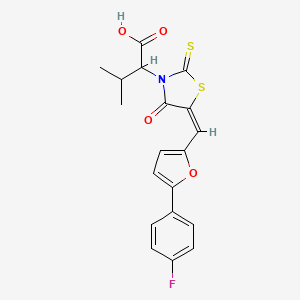![molecular formula C14H14OS B2787293 (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344923-24-5](/img/structure/B2787293.png)
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol, also known as ethyl 4-(phenylthio)phenylacetate, is a chemical compound that belongs to the family of organic compounds known as phenylpropanoids. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has gained attention in scientific research due to its potential therapeutic properties and its use as a building block in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body, such as the production of cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Several studies have reported that this compound has various biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress, which may help prevent or treat certain diseases. Additionally, it has been reported to have antifungal and antibacterial properties, which may make it useful as a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential therapeutic properties, which makes it a versatile compound for use in various studies. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol. One area of interest is its potential use as a therapeutic agent for various diseases, such as inflammation-related disorders and microbial infections. Additionally, further studies may be needed to better understand its mechanism of action and optimize its use in various applications. Finally, the synthesis of novel derivatives of this compound may lead to the development of new and more effective therapeutic agents.
Métodos De Síntesis
The synthesis of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 4-bromothiophenol with this compound 4-bromophenylacetate in the presence of a palladium catalyst. The resulting intermediate is then reduced using a borane-tetrahydrofuran complex to yield this compound.
Aplicaciones Científicas De Investigación
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that it has antioxidant properties, which may help protect against oxidative stress-induced damage.
Propiedades
IUPAC Name |
(1S)-1-(4-phenylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)
![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
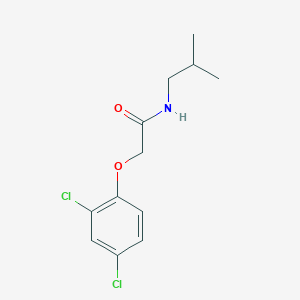
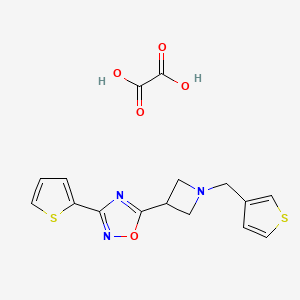
![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)
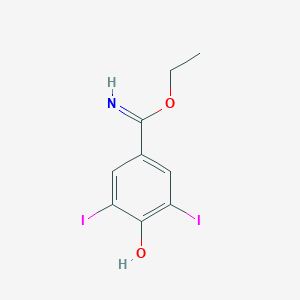
![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)
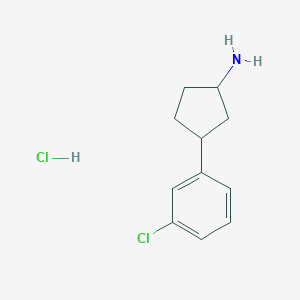
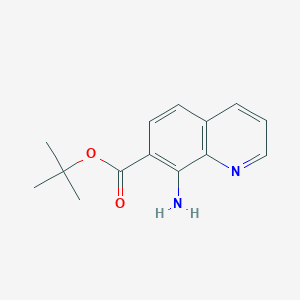
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)
